![molecular formula C20H21N5OS2 B2588883 2-Methyl-5-((4-Phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-23-5](/img/structure/B2588883.png)
2-Methyl-5-((4-Phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H21N5OS2 and its molecular weight is 411.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
Die Verbindung wurde auf ihr Potenzial als Acetylcholinesterase-Inhibitor (AChEI) untersucht, der bei der Behandlung der Alzheimer-Krankheit (AD) hilfreich sein könnte . AChEIs werden verwendet, um den Acetylcholinspiegel im Gehirn zu erhöhen, was dazu beitragen kann, die Symptome von Gedächtnisstörungen und kognitivem Rückgang zu lindern, die mit AD verbunden sind. Die Verbindung zeigte eine potente inhibitorische Aktivität gegen AChE, was darauf hindeutet, dass sie ein Leitmolekül für die Entwicklung neuer AD-Medikamente sein könnte.
Selektive AChE-Hemmung
Weitere Studien an der Verbindung haben gezeigt, dass sie als selektiver AChE-Inhibitor wirkt, mit geringer inhibitorischer Aktivität gegen Butyrylcholinesterase (BuChE) . Diese Selektivität ist wichtig, da sie potenzielle Nebenwirkungen reduzieren und die therapeutische Wirksamkeit für die AD-Behandlung erhöhen kann.
Angstlösende Aktivität
Eine weitere bedeutende Anwendung liegt in der Entwicklung von angstlösenden Medikamenten. Die Verbindung war Teil einer Studie, um ihre angstlösende Aktivität zu entwerfen, zu synthetisieren und zu bewerten, die für die Behandlung von Angststörungen entscheidend ist . Die Ergebnisse zeigten, dass die Verbindung ein vielversprechender Kandidat für die weitere Erforschung als angstlösendes Mittel sein könnte.
Effekte auf das zentrale Nervensystem
Die Auswirkungen der Verbindung auf das zentrale Nervensystem (ZNS) wurden untersucht, insbesondere ihr Potenzial, Neurotransmitter zu modulieren, die am Lernen und Gedächtnis beteiligt sind . Dies könnte zur Entwicklung von Medikamenten führen, die kognitive Funktionen verbessern und Linderung von ZNS-bedingten Störungen verschaffen.
Molekular-Docking-Studien
Molekular-Docking-Studien haben das Potenzial der Verbindung als selektiver AChE-Inhibitor bestätigt . Diese Studien sind entscheidend für das Verständnis der Wechselwirkung zwischen der Verbindung und dem Enzym, die die Gestaltung effektiverer und gezielterer Medikamente für AD lenken kann.
Kinetische Studie der Hemmung
Der Hemmmechanismus der Verbindung gegenüber AChE wurde durch kinetische Studien analysiert . Diese Forschung liefert Einblicke in die Art und Weise, wie die Verbindung mit AChE interagiert, was wertvoll ist, um ihr Verhalten in biologischen Systemen vorherzusagen und ihr pharmakologisches Profil zu optimieren.
Wirkmechanismus
Target of action
Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain . Acetylcholine is a neurotransmitter involved in many functions, including muscle movement, breathing, heart rate, learning, and memory.
Mode of action
The compound might bind to the active site of AChE, preventing it from breaking down acetylcholine . This could result in an increase in the concentration of acetylcholine in the brain.
Biochemical pathways
By inhibiting AChE, the compound could affect the cholinergic system, which plays a crucial role in memory and cognition . This could potentially lead to improved cognitive function, although the exact downstream effects would depend on a variety of factors.
Result of action
The molecular and cellular effects of the compound’s action would likely involve an increase in acetylcholine levels and potential changes in neuronal function and communication .
Biochemische Analyse
Biochemical Properties
2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. By inhibiting AChE, this compound can enhance cholinergic transmission, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of acetylcholine receptors, leading to enhanced synaptic transmission. Additionally, this compound can alter gene expression patterns, particularly those related to neuroprotection and synaptic plasticity. The impact on cellular metabolism includes increased glucose uptake and utilization, which supports the energy demands of active neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and thereby prolonging its action at synapses. The compound’s interaction with AChE is characterized by a mixed-type inhibition, involving both competitive and non-competitive mechanisms . This dual mode of action enhances its efficacy as an AChE inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained enhancement of cholinergic transmission and neuroprotection. Prolonged use may also result in adaptive changes in receptor sensitivity and enzyme expression levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively enhances cognitive functions and neuroprotection without significant adverse effects. At higher doses, it may cause toxicity, including symptoms such as nausea, vomiting, and muscle weakness. The threshold for these toxic effects varies among different animal species, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate oxidative reactions, and conjugating enzymes such as glucuronosyltransferases. These metabolic pathways result in the formation of various metabolites, some of which retain biological activity and contribute to the overall pharmacological effects of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues, particularly the brain. This selective distribution is crucial for its therapeutic efficacy, as it ensures adequate concentrations at sites of action while minimizing systemic exposure .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles of neurons. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. Within synaptic vesicles, the compound can modulate neurotransmitter release and synaptic plasticity, contributing to its overall neuroprotective effects .
Eigenschaften
IUPAC Name |
2-methyl-5-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS2/c1-14-21-20-25(22-14)19(26)18(28-20)17(16-8-5-13-27-16)24-11-9-23(10-12-24)15-6-3-2-4-7-15/h2-8,13,17,26H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZYRJLEANPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
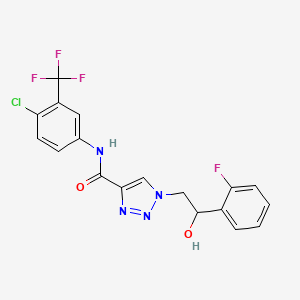
![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2588802.png)
![[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2588803.png)
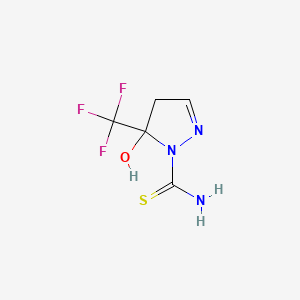
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine](/img/structure/B2588806.png)
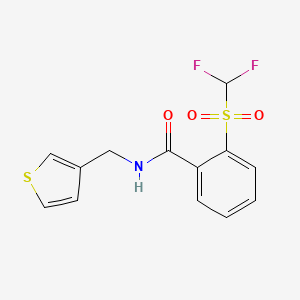
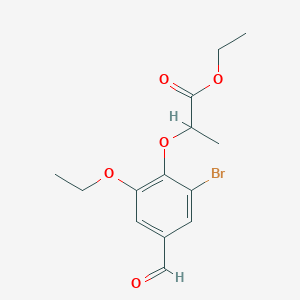
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2588816.png)
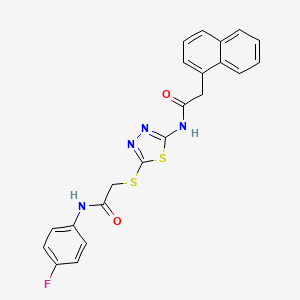
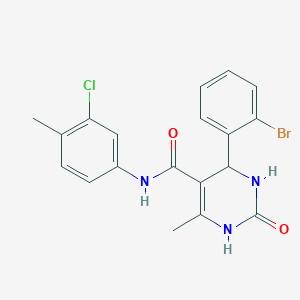
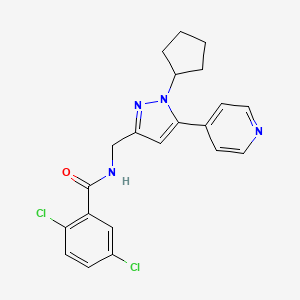
![4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2588823.png)
